Product packaging for Chloromethyl furan-2-carboxylate(Cat. No.:CAS No. 127039-04-7)

Chloromethyl furan-2-carboxylate

Cat. No.: B14275962
CAS No.: 127039-04-7
M. Wt: 160.55 g/mol
InChI Key: WPGXILUGNJHMPE-UHFFFAOYSA-N
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Description

Significance of Furanic Compounds in Renewable Chemical Feedstocks

The chemical industry is increasingly moving away from its traditional reliance on petroleum-based feedstocks towards more sustainable and renewable alternatives. pharmafeatures.com Lignocellulosic biomass, which includes non-edible plant materials like wood and agricultural residues, is an abundant and promising renewable carbon source. encyclopedia.pubcornell.edu This biomass is rich in carbohydrates, primarily cellulose and hemicellulose, which can be catalytically converted into a range of valuable platform chemicals. mdpi.com

Among the most important of these are furan (B31954) derivatives, such as furfural (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars). mdpi.com These furanic compounds are considered pivotal building blocks in modern biorefineries. plu.mxrsc.org Their unique chemical structures, featuring a furan ring and reactive functional groups, allow them to be transformed into a diverse portfolio of products, including biofuels, bioplastics, solvents, and specialty chemicals, thereby offering a green alternative to petroleum-derived products. mdpi.commdpi.com

Positioning of Chloromethyl Furan-2-carboxylate (B1237412) as a Key Biomass-Derived Intermediate

While HMF has been a major focus of biomass conversion research, its production and isolation can be challenging. rsc.org An alternative and highly promising platform molecule is 5-(Chloromethyl)furfural (CMF), which can be produced in high yields directly from raw biomass, including cellulose, under relatively mild conditions. researchgate.netfao.org CMF's stability and hydrophobicity facilitate easier isolation compared to HMF, making it an attractive starting point for a variety of chemical products. mdpi.comfao.org

Chloromethyl furan-2-carboxylate esters are significant, direct derivatives of CMF. They are synthesized through a facile and high-yield process, positioning them as crucial secondary intermediates in the biomass value chain. researchgate.netrsc.org The conversion involves the oxidation of the aldehyde group in CMF to form a highly reactive acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgrsc.org This intermediate is typically used immediately without purification and is reacted with an alcohol to produce the corresponding stable alkyl 5-(chloromethyl)furan-2-carboxylate. rsc.orgescholarship.org This transformation converts the versatile CMF platform into a new class of intermediates ready for further specialized synthesis. nih.gov

Physicochemical Properties of 5-(Chloromethyl)furan-2-carboxylic Acid and its Esters The following table outlines key properties of the parent carboxylic acid and its common methyl and ethyl esters.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form
5-(Chloromethyl)furan-2-carboxylic acidC₆H₅ClO₃160.56Solid
Methyl 5-(chloromethyl)furan-2-carboxylateC₇H₇ClO₃174.58White to yellow solid
Ethyl 5-(chloromethyl)furan-2-carboxylateC₈H₉ClO₃188.61Colorless oil

Data sourced from PubChem and other chemical data repositories. nih.gov

Detailed Research Findings on Synthesis The synthesis of alkyl 5-(chloromethyl)furan-2-carboxylates from CMF is a highly efficient process that has been well-documented in scientific literature. The process is typically a two-step reaction carried out in a single pot. escholarship.org

Oxidation to Acid Chloride: The first step involves the direct oxidation of the aldehyde group of 5-(Chloromethyl)furfural (CMF). This is achieved using an inexpensive and readily available oxidizing agent, tert-butyl hypochlorite (B82951) (t-BuOCl). rsc.orgrsc.org The reaction is typically stirred at room temperature for approximately 24 hours and converts CMF into the highly useful intermediate, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgescholarship.org Yields for this intermediate have been determined to be around 85%. rsc.org

Esterification: Due to the reactive nature of acid chlorides, the CMFCC intermediate is generally not isolated. Instead, it is directly converted to a more stable ester. rsc.org An alcohol, such as ethanol (B145695) or methanol (B129727), is added to the reaction mixture. The mixture is then gently heated (e.g., at 50°C for 6 hours in the case of ethanol) to produce the final product, such as Ethyl 5-(chloromethyl)furan-2-carboxylate. rsc.orgescholarship.org

Synthesis of Alkyl 5-(chloromethyl)furan-2-carboxylates from CMF This table summarizes the synthesis pathway for common esters of 5-(chloromethyl)furan-2-carboxylic acid.

ProductStarting MaterialKey ReagentsReported Overall Yield
Ethyl 5-(chloromethyl)furan-2-carboxylate5-(Chloromethyl)furfural (CMF)1. tert-Butyl hypochlorite 2. Ethanol80-83%
Methyl 5-(chloromethyl)furan-2-carboxylate5-(Chloromethyl)furfural (CMF)1. tert-Butyl hypochlorite 2. Methanol, K₂CO₃96% (esterification step)

Data sourced from peer-reviewed chemical synthesis studies. researchgate.netescholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClO3 B14275962 Chloromethyl furan-2-carboxylate CAS No. 127039-04-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127039-04-7

Molecular Formula

C6H5ClO3

Molecular Weight

160.55 g/mol

IUPAC Name

chloromethyl furan-2-carboxylate

InChI

InChI=1S/C6H5ClO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2

InChI Key

WPGXILUGNJHMPE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OCCl

Origin of Product

United States

Strategic Synthetic Pathways for Chloromethyl Furan 2 Carboxylate and Its Alkyl Esters

Synthesis from Carbohydrate Precursors via 5-(Chloromethyl)furfural (CMF)

A prominent and efficient pathway to chloromethyl furan-2-carboxylate (B1237412) and its esters begins with 5-(chloromethyl)furfural (CMF), a versatile intermediate readily obtainable from the dehydration and chlorination of carbohydrates. acs.orgrsc.org This approach leverages the reactivity of CMF's aldehyde and chloromethyl functional groups for subsequent chemical transformations.

Aldehyde Oxidation and Subsequent Esterification Routes

This strategy involves the initial oxidation of the aldehyde group of CMF to a carboxylic acid derivative, which is then esterified.

A key step in this pathway is the direct and facile oxidation of CMF to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). escholarship.orgrsc.org This transformation can be achieved with high efficiency using tert-butyl hypochlorite (B82951) (t-BuOCl), an inexpensive reagent prepared from commercial bleach and tert-butanol. rsc.orgrsc.org The reaction proceeds readily, and the resulting CMFCC can often be used in the next step without the need for extensive purification. escholarship.org Research has shown that treating CMF with t-BuOCl can yield CMFCC in high yields, making it a highly useful intermediate for producing furoate ester biofuels and polymers. rsc.orgresearchgate.net

In a typical procedure, CMF is reacted with t-BuOCl, and after a period, the yield of CMFCC can be determined by techniques like 1H NMR. rsc.org The product, CMFCC, is a versatile precursor for a variety of ester derivatives. rsc.org

Table 1: Synthesis of 5-(Chloromethyl)furan-2-carbonyl Chloride (CMFCC) from CMF

ReactantReagentConditionsYieldReference
5-(Chloromethyl)furfural (CMF)tert-Butyl hypochlorite (t-BuOCl)Room temperature, 24 h85% (in situ NMR yield) mdpi.com
5-(Chloromethyl)furfural (CMF)tert-Butyl hypochlorite (t-BuOCl)Not specifiedHigh yield rsc.org

Once CMFCC is formed, it readily undergoes alcoholysis to produce the corresponding chloromethyl furan-2-carboxylate esters. researchgate.net This reaction is typically carried out by treating the crude CMFCC with an alcohol. escholarship.orgrsc.org The process is generally efficient and can be used to synthesize a range of alkyl esters by varying the alcohol used.

For instance, ethyl 5-(chloromethyl)furan-2-carboxylate was synthesized by reacting crude CMFCC with anhydrous ethanol (B145695) at 50 °C for 6 hours, resulting in an 82% yield over the two steps from CMF. escholarship.orgrsc.org Similarly, methyl 5-(chloromethyl)furan-2-carboxylate was obtained in 96% yield by reacting CMFCC with methanol (B129727) in the presence of potassium carbonate at room temperature for 2 hours. escholarship.org The synthesis of the more sterically hindered tert-butyl 5-(chloromethyl)furan-2-carboxylate proved more challenging, with simple mixing of CMFCC and warm t-butanol or the addition of potassium t-butoxide failing to produce the desired ester. escholarship.org

Table 2: Synthesis of Alkyl 5-(Chloromethyl)furan-2-carboxylates from CMFCC

CMFCC DerivativeAlcoholConditionsYieldReference
5-(Chloromethyl)furan-2-carbonyl chlorideEthanol50 °C, 6 h82% (over two steps) escholarship.orgrsc.org
5-(Chloromethyl)furan-2-carbonyl chlorideMethanol, K2CO3Room temperature, 2 h96% escholarship.org

Direct Oxidative Esterification of 5-(Chloromethyl)furfural

An alternative to the two-step oxidation and esterification process is the direct oxidative esterification of CMF. While extensive research has focused on the oxidative esterification of 5-hydroxymethylfurfural (B1680220) (HMF) to produce furan-2,5-dicarboxylate (B1257723) esters, rsc.orgnih.govacs.org the direct conversion of CMF to its corresponding esters is a related and important transformation. The oxidation of the aldehyde group in CMF can be achieved using various oxidizing agents. nih.gov However, care must be taken to avoid side reactions, such as the nucleophilic substitution of the chlorine atom. nih.gov

Synthesis from Furan-2-carboxylic Acid Derivatives

Another strategic approach to this compound and its esters involves starting with furan-2-carboxylic acid or its ester derivatives and introducing the chloromethyl group.

Blanc Chloromethylation of Furoate Esters

The Blanc chloromethylation is a classic organic reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride. jk-sci.comwikipedia.orglibretexts.org This reaction can be applied to furoate esters to synthesize chloromethyl furan-2-carboxylates.

The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.orglibretexts.org However, the conditions must be carefully controlled, as electron-withdrawing groups, such as the ester functionality on the furan (B31954) ring, can decrease the reaction's efficiency. jk-sci.com Furthermore, the reaction is known to sometimes produce carcinogenic byproducts like bis(chloromethyl) ether, necessitating careful handling and safety precautions. jk-sci.comlibretexts.org While this method is a potential route, the synthesis from CMF is often preferred due to the high yields and milder conditions.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The efficient synthesis of this compound and its corresponding alkyl esters is highly dependent on the careful optimization of reaction conditions. Research has focused on several key parameters, including the choice of synthetic route, temperature, catalysts, and reactant molar ratios, to maximize product yields and ensure process efficiency.

A prevalent and high-yielding method for producing alkyl 5-(chloromethyl)furan-2-carboxylates involves a two-step process starting from 5-(chloromethyl)furfural (CMF). This process begins with the oxidation of CMF to the highly reactive intermediate, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.org This transformation can be achieved by reacting CMF with tert-butyl hypochlorite (t-BuOCl). escholarship.orgmdpi.com The resulting acid chloride is a versatile intermediate that is typically used without purification in the subsequent step. escholarship.org

For the synthesis of ethyl 5-(chloromethyl)furan-2-carboxylate, the CMFCC intermediate is treated with ethanol. This esterification step is generally conducted at a moderately elevated temperature to ensure a reasonable reaction rate. For instance, studies have shown that heating the mixture to 50 °C for 6 hours results in an impressive isolated yield of 82% over the two steps. escholarship.org A scaled-up version of this reaction has also proven to be robust, maintaining a high yield. rsc.org

Table 1: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate via Acid Chloride Intermediate

Starting Material Reagent (Step 1) Conditions (Step 1) Reagent (Step 2) Conditions (Step 2) Product Overall Yield Reference
5-(Chloromethyl)furfural (CMF) t-BuOCl Room Temp, 24 h Ethanol 50 °C, 6 h Ethyl 5-(chloromethyl)furan-2-carboxylate 82% escholarship.org

Similarly, a highly efficient protocol for the methyl ester has been developed under remarkably mild conditions. Methyl 5-(chloromethyl)furan-2-carboxylate can be synthesized from the CMFCC intermediate by reacting it with methanol in the presence of a stoichiometric amount of potassium carbonate. This reaction proceeds smoothly at room temperature over 2 hours, achieving a near-quantitative yield of 96% after simple filtration through silica (B1680970) gel. escholarship.org

Table 2: Mild Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

Starting Material Reagents Conditions Product Yield Reference
5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) Methanol, K₂CO₃ Room Temp, 2 h Methyl 5-(chloromethyl)furan-2-carboxylate 96% escholarship.org

While the above methods proceed via an acid chloride, optimization principles for direct esterification are also highly relevant. Studies on the esterification of the parent 2-furoic acid using solid acid catalysts provide valuable insights into the influence of various parameters. The use of catalysts like tungstophosphoric acid supported on zirconia has been explored for producing n-butyl-2-furoate. conicet.gov.ar

The reaction temperature is a critical factor influencing the conversion rate. As demonstrated in the synthesis of n-butyl-2-furoate, increasing the temperature significantly boosts the reaction's progress. For example, with the ZrTPA30PEGT100 catalyst, the conversion of 2-furoic acid was only 25% after 24 hours at 110 °C, but it surged to 93% when the temperature was raised to 125 °C for the same duration. conicet.gov.ar

Table 3: Effect of Temperature on 2-Furoic Acid Conversion

Catalyst Temperature (°C) Reaction Time (h) Conversion (%) Reference
ZrTPA30PEGT100 110 24 25 conicet.gov.ar
ZrTPA30PEGT100 125 24 93 conicet.gov.ar
ZrPEGTPA30T100 125 24 80 conicet.gov.ar
ZrPEGTPA30T100 140 24 90 conicet.gov.ar

The molar ratio of the reactants also plays a crucial role in optimizing the yield by shifting the reaction equilibrium. In the esterification of 2-furoic acid with n-butanol, varying the acid-to-alcohol ratio has a direct impact on the conversion percentage.

Table 4: Effect of 2-Furoic Acid to n-Butanol Molar Ratio on Conversion

Molar Ratio (Acid:Alcohol) Conversion (%) Reference
1:2 93 conicet.gov.ar
1:3 96 conicet.gov.ar
1:4 98 conicet.gov.ar

Conditions: ZrTPA30PEGT100 catalyst, 125 °C, 10 h

These examples underscore that a systematic approach to optimizing reaction parameters—including the synthetic pathway, reaction temperature, and stoichiometry—is essential for the high-yield production of this compound and its various alkyl esters.

Advanced Chemical Transformations and Reactivity Profiles of Chloromethyl Furan 2 Carboxylate Derivatives

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site for nucleophilic attack is the carbon atom of the chloromethyl group, where the chlorine atom acts as a leaving group. However, the reactivity of this group is moderated compared to its parent compound, 5-(chloromethyl)furfural (CMF). The oxidation of the formyl group in CMF to a carboxylate ester reduces the electrophilicity of the furan (B31954) system, making the chloromethyl group less susceptible to substitution, particularly with weak nucleophiles.

The chloromethyl group readily undergoes substitution with nitrogen-based nucleophiles. For instance, the reaction with benzylamine (B48309) proceeds efficiently to yield the corresponding secondary amine derivative. rsc.org This transformation highlights the utility of chloromethyl furan-2-carboxylates in synthesizing more complex nitrogen-containing furanic structures. Another key reaction in this class is the substitution with sodium azide, which produces 5-(azidomethyl)furfural, a monomer used in the synthesis of polymeric building blocks. mdpi.com

Table 1: Nucleophilic Substitution with a Nitrogen Nucleophile

Reaction of Ethyl 5-(chloromethyl)furan-2-carboxylate with Benzylamine

ReactantNucleophileConditionsProductYieldReference
Ethyl 5-(chloromethyl)furan-2-carboxylateBenzylamine50 °C, 24 hEthyl 5-((benzylamino)methyl)furan-2-carboxylate82% rsc.org

While the chlorine in 5-(chloromethyl)furfural (CMF) is readily substituted by alcohols like ethanol (B145695) at room temperature, the corresponding ester, ethyl 5-(chloromethyl)furan-2-carboxylate, is significantly more stable. researchgate.net The substitution with ethanol to form ethyl 5-(ethoxymethyl)furan-2-carboxylate requires more forcing conditions, such as heating in a sealed vessel at 150°C. rsc.org

Displacement by carboxylates is also a viable pathway. The reaction of the chloromethyl group with the triethylammonium (B8662869) salt of a carboxylic acid results in the formation of novel diesters, further expanding the synthetic utility of this platform chemical. researchgate.net

Table 2: Nucleophilic Substitution with Oxygen Nucleophiles

Reactions of Ethyl 5-(chloromethyl)furan-2-carboxylate

NucleophileConditionsProductReference
Ethanol150 °C, 7 hEthyl 5-(ethoxymethyl)furan-2-carboxylate rsc.org
Triethylammonium salt of a carboxylic acidOptimized for temperature and molar ratioDiester derivatives researchgate.net

The introduction of carbon nucleophiles represents a significant expansion of the synthetic applications for chloromethyl furan-2-carboxylate (B1237412) derivatives. researchgate.netescholarship.org This reactivity often proceeds through a "furylogous" mechanism, where the furan ring transmits electronic effects between the carboxylate group and the exocyclic methylene (B1212753) group. escholarship.orgresearchgate.net

Two primary strategies have been developed to render the methylene group C-nucleophilic:

Furylogous Lithium Enolates : Direct deprotonation of 5-(chloromethyl)furoate and 5-methylfuroate esters using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a furylogous lithium enolate. This nucleophilic species can then participate in classic enolate reactions. researchgate.netnih.gov

Reformatsky-Type Reactions : Insertion of metallic zinc into the carbon-chlorine bond generates an organozinc nucleophile. escholarship.orgnih.gov This Reformatsky-type reagent reacts effectively with various electrophiles, such as aldehydes, to form new carbon-carbon bonds, yielding carbonyl addition products in high yields. escholarship.org

This furylogous reactivity is a powerful tool, as it inverts the typical electrophilic nature of the chloromethyl carbon, opening pathways to products like biobased dyes and epoxy resins. escholarship.orgnih.gov

Electrochemical Reduction and Carbon-Carbon Bond Formation Strategies

Electrochemical methods offer a sustainable and efficient alternative for activating chloromethyl furan-2-carboxylate, enabling novel carbon-carbon bond-forming reactions. nih.govresearchgate.net These techniques utilize an electric current as a traceless reagent to generate highly reactive intermediates. researchgate.net

The electrochemical reduction of derivatives like ethyl 5-(chloromethyl)furan-2-carboxylate is a key transformation. nih.govresearchgate.net In a simple undivided cell, the compound undergoes a two-electron reduction. researchgate.net This process involves the reductive cleavage of the carbon-chlorine bond, leading to the formation of a corresponding furylogous enolate anion. researchgate.netnih.govresearchgate.net The generation of this specific anionic intermediate is central to the subsequent functionalization steps. researchgate.net

The process is amenable to industrial scale-up, using sustainable carbon-based graphite (B72142) electrodes and avoiding the need for sacrificial anodes by employing alternative electron donors. researchgate.netresearchgate.net

Once the furylogous enolate anion is generated electrochemically, it can be trapped in situ by various electrophiles. nih.govresearchgate.net This strategy significantly expands the synthetic scope of these biobased platform molecules. researchgate.netresearchgate.net

Carboxylation : When the enolate is quenched with carbon dioxide (CO₂), a new carboxyl group is installed at the methylene position. nih.govresearchgate.net This reaction produces a 5-(carboxymethyl)furan-2-carboxylate derivative, effectively fixing CO₂ into the molecular framework. nih.govresearchgate.net

Methylation : If the enolate is quenched with a proton source (hydrogen ion), the result is the formation of a methyl group. nih.govresearchgate.net This leads to the synthesis of 5-methylfuran-2-carboxylate derivatives, which are valuable as novel motor fuel oxygenates. rsc.orgresearchgate.net

These electrochemical methods provide a direct route to diversify the furanic platform, converting the chloromethyl group into either a carboxymethyl or a simple methyl group with high efficiency. researchgate.netnih.gov

Table 3: Products from the Electrochemical Reduction of Ethyl 5-(chloromethyl)furan-2-carboxylate

Generation and Quenching of the Furylogous Enolate Anion

ProcessElectrophileFinal ProductSignificanceReference
Two-electron electrochemical reductionCarbon Dioxide (CO₂)Ethyl 5-(carboxymethyl)furan-2-carboxylateCarbon dioxide fixation nih.govresearchgate.net
Hydrogen Ion (H⁺)Ethyl 5-methylfuran-2-carboxylateFormation of fuel oxygenates nih.govresearchgate.net

Chemo-selective Reactivity of Functional Groups within the Molecule

The bifunctional nature of this compound, possessing both a reactive chloromethyl group and an ester functionality, presents a compelling landscape for investigating chemo-selective transformations. The differential reactivity of these two groups allows for a range of synthetic strategies, enabling the targeted modification of one group while preserving the other. This chemo-selectivity is primarily governed by the inherent electronic properties of the furan ring and the specific reaction conditions employed.

The furan ring, being an electron-rich aromatic system, influences the reactivity of its substituents. The ester group at the 2-position acts as an electron-withdrawing group, which enhances the electrophilicity of the chloromethyl group at the 5-position, making it more susceptible to nucleophilic attack. escholarship.org Conversely, the ester group itself is a relatively stable functionality, generally requiring more forcing conditions for transformation compared to the more labile chloromethyl group.

A notable example of the chemo-selective reactivity of this compound is its participation in the Reformatsky reaction. In this transformation, the chloromethyl group is selectively converted into a zinc-based organometallic nucleophile, which can then engage in carbon-carbon bond formation with electrophiles such as aldehydes. Remarkably, the ester group remains inert under these conditions, showcasing a clear preference for reaction at the chloromethyl site.

Detailed research has demonstrated the successful application of ethyl 5-(chloromethyl)furan-2-carboxylate in Reformatsky reactions with various aldehydes. The reaction proceeds by the insertion of zinc metal into the carbon-chlorine bond of the chloromethyl group, forming a furylogous organozinc reagent. This intermediate then adds to the carbonyl group of an aldehyde, and subsequent workup yields the corresponding β-hydroxy ester derivative. The reaction conditions are typically mild, involving the use of activated zinc and a suitable solvent like tetrahydrofuran (B95107) (THF).

The following table summarizes the chemo-selective Reformatsky reaction of ethyl 5-(chloromethyl)furan-2-carboxylate with different aldehydes, highlighting the preservation of the ester functionality:

AldehydeReagents and ConditionsProductYield (%)Reference
FurfuralZn, I₂, THF, 40 °C, 48 hEthyl 5-(2-(furan-2-yl)-2-hydroxyethyl)furan-2-carboxylate88[Source 1: eScholarship]
BenzaldehydeZn, I₂, THF, 40 °C, 48 hEthyl 5-(2-hydroxy-2-phenylethyl)furan-2-carboxylate99[Source 1: eScholarship]
3,4-DimethoxybenzaldehydeZn, I₂, THF, 40 °C, 48 hEthyl 5-(2-hydroxy-2-(3,4-dimethoxyphenyl)ethyl)furan-2-carboxylate62[Source 1: eScholarship]

While the chloromethyl group readily undergoes nucleophilic substitution, the ester group can also be selectively targeted under specific conditions. For instance, reduction of the ester to an alcohol can be achieved using powerful reducing agents. However, these conditions would likely also lead to the reduction of the chloromethyl group. The selective transformation of the ester group in the presence of the chloromethyl moiety, for instance through hydrolysis or amidation, is less commonly reported in the literature, suggesting that the chloromethyl group is generally the more reactive site.

Derivatization Strategies and Expansion of Molecular Complexity

Accessing Polymeric Monomers from Chloromethyl Furan-2-carboxylate (B1237412) Building Blocks

The quest for renewable alternatives to petroleum-based polymers has driven research into biomass-derived monomers. Chloromethyl furan-2-carboxylate serves as a versatile precursor for the synthesis of monomers used in the production of furan-based polyamides and poly(2,5-furandicarboxylates), which are promising bio-based substitutes for conventional plastics like PET.

Precursors for Furan-based Polyamides

Furan-based polyamides, or "aramids," are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. dtic.milresearchgate.net The synthesis of these materials often involves the reaction of a diacid chloride with an aromatic diamine. researchgate.net this compound can be envisioned as a starting material for creating furan-based diamine monomers. While direct conversion pathways are still under exploration, the reactivity of the chloromethyl group allows for nucleophilic substitution reactions to introduce amine functionalities, thereby generating precursors for polyamide synthesis. The development of efficient routes to furanic diamines from this building block is a key area of ongoing research. dtic.mil

Intermediates for Poly(2,5-furandicarboxylates)

Poly(2,5-furandicarboxylates) (PEFs) are bio-based polyesters that exhibit superior gas barrier properties compared to their petroleum-based counterpart, polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgmdpi.com The primary monomer for PEF production is 2,5-furandicarboxylic acid (FDCA). researchgate.netnih.govrsc.org this compound is a valuable intermediate in the synthesis of FDCA and its derivatives.

One significant pathway involves the oxidation of the chloromethyl group. For instance, 5-(chloromethyl)furfural (CMF), a precursor to this compound, can be oxidized to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgresearchgate.netrsc.org This acid chloride is a highly reactive intermediate that can be readily converted to various esters of 5-(chloromethyl)furan-2-carboxylic acid. researchgate.net Further oxidation of the chloromethyl group can lead to the formation of FDCA. acs.org Alternatively, CMF can be converted to 2,5-diformylfuran (DFF), which is then oxidized to furan-2,5-dicarbonyl chloride (FDCC), a direct precursor for FDCA derivatives and polymers. researchgate.netrsc.org

The conversion of ethyl 5-(chloromethyl)furan-2-carboxylate through electrochemical reduction offers another route. This process generates a furylogous enolate anion that can be quenched with carbon dioxide to yield a 5-(carboxymethyl)furan-2-carboxylate, a direct precursor to FDCA. researchgate.net

Synthesis of Functionalized Furanic Esters and Other Derivatives

The reactivity of both the chloromethyl group and the ester functionality in this compound allows for the synthesis of a diverse array of functionalized furanic esters and other derivatives with potential applications as chemical intermediates, surfactants, and plasticizers. researchgate.net

Production of Novel Mono- and Diesters

A general and efficient protocol for synthesizing various mono- and diesters from 5-(chloromethyl)furfural (CMF) has been developed, which can be extended to this compound derivatives. researchgate.netrsc.org This three-step process begins with the selective oxidation of the aldehyde group of CMF to a carbonyl chloride using tert-butyl hypochlorite (B82951). rsc.org The resulting 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) is then reacted with an alcohol to form the corresponding monoester. researchgate.netrsc.org Subsequently, the chloromethyl group can undergo nucleophilic substitution with the triethylammonium (B8662869) salt of a carboxylic acid to produce novel diesters. researchgate.netrsc.org This method provides a versatile platform for creating a library of furanic esters with varying alkyl and aryl groups. rsc.org

Pathways to Alkoxymethyl Furan-2-carboxylates

Alkoxymethyl furan-2-carboxylates are another important class of derivatives accessible from this compound. These compounds can be synthesized by reacting 5-(chloromethyl)furan-2-carboxylate esters with alcohols under more forcing conditions, leading to the substitution of the chlorine atom with an alkoxy group. researchgate.net For example, heating ethyl 5-(chloromethyl)furan-2-carboxylate in a closed vessel at high temperatures can yield the corresponding 5-(alkoxymethyl)furan-2-carboxylate. rsc.org A series of 5-(alkoxymethyl)furfurals have also been synthesized in high yields by reacting CMF with various alcohols at slightly elevated temperatures. researchgate.net This methodology can be adapted for the synthesis of alkoxymethyl furan-2-carboxylates.

Regioselective Functionalization of the Furan (B31954) Ring System

Beyond the functional groups at the 2- and 5-positions, the furan ring itself can be selectively functionalized to further expand the molecular diversity of derivatives obtainable from this compound. While research in this area is still developing, the principles of electrophilic aromatic substitution on furan rings can be applied. The electron-donating nature of the furan oxygen directs incoming electrophiles to the adjacent carbon atoms. The existing substituents on the ring will also influence the regioselectivity of these reactions. For instance, Friedel-Crafts acylation can be performed on furan derivatives, suggesting that similar transformations could be applied to this compound to introduce acyl groups at specific positions on the furan ring. researchgate.net The ability to selectively functionalize the furan core opens up new avenues for creating highly complex and tailored molecules for various applications.

Role in Sustainable Chemical Synthesis and Biomass Valorization

Integration within Biorefinery Concepts for Platform Chemical Production

The production of chloromethyl furan-2-carboxylate (B1237412) is intrinsically linked to modern biorefinery concepts, which aim to convert biomass into a spectrum of value-added products, much like a traditional petroleum refinery. mdpi.comdntb.gov.ua The process begins with lignocellulosic biomass—abundant, non-edible plant matter—which is processed to yield key platform molecules.

One such crucial platform chemical is 5-(chloromethyl)furfural (CMF). researchgate.netcoatingsworld.com CMF is considered a more practical alternative to the well-known 5-(hydroxymethyl)furfural (HMF) because it can be produced in high yields directly from raw biomass under milder conditions and is easier to separate. mdpi.comresearchgate.net

Chloromethyl furan-2-carboxylate is synthesized from CMF in a two-step process that fits seamlessly into the biorefinery workflow. researchgate.net

First, CMF is oxidized to its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), using an inexpensive and readily available reagent like tert-butyl hypochlorite (B82951). rsc.orgrsc.org

This highly reactive CMFCC intermediate is then reacted with an alcohol (such as ethanol) to produce the stable ester, ethyl 5-(chloromethyl)furan-2-carboxylate, in high yield. rsc.org

This integration of this compound production within the CMF-based biorefinery model demonstrates an efficient pathway from raw, renewable feedstocks to versatile chemical building blocks. researchgate.net

Conversion to High-Value Furan-Based Chemicals

This compound serves as a versatile platform for the synthesis of other high-value, furan-based chemicals, including precursors for advanced polymers and biofuels.

Furan-2,5-dicarboxylic acid (FDCA) is a top-tier, bio-based platform chemical, recognized for its potential to replace petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgrsc.orgresearchgate.net The resulting bio-based polymer, polyethylene furanoate (PEF), exhibits superior properties, including better gas-barrier performance, making it highly attractive for packaging applications. rsc.orgresearchgate.net

While direct conversion of this compound to FDCA is not the primary route, its precursor CMF can be transformed into FDCA and its derivatives. For instance, CMF can be oxidized using nitric acid to yield FDCA. researchgate.net Alternatively, CMF can be converted to 2,5-diformylfuran (DFF), which is then oxidized to the diacid chloride of FDCA. researchgate.netrsc.org This diacid chloride is a highly versatile intermediate for producing a range of FDCA derivatives and polymers. researchgate.net These pathways underscore the central role of the CMF value chain, in which this compound is a key participant, in accessing the critical FDCA monomer.

The chemical structure of this compound allows for its conversion into various biofuels and other platform chemicals through targeted reactions. The presence of the chloromethyl group, while more stable than in its precursor CMF, allows for further functionalization. rsc.org

Key transformations and their products are detailed below:

Target ProductPrecursorReaction TypePotential ApplicationCitation
Ethyl 5-methylfuroateEthyl 5-(chloromethyl)furan-2-carboxylateHydrogenolysis of the C-Cl bondMotor fuel oxygenate rsc.org
5-(alkoxymethyl)furan-2-carboxylate esters5-(chloromethyl)furan-2-carboxylate estersNucleophilic substitution (heating with alcohol)Biofuel rsc.org
2,5-dimethylfuran (DMF)5-(chloromethyl)furfural (CMF)HydrogenolysisRenewable transportation fuel mdpi.comresearchgate.net
5-methylfurfural5-(chloromethyl)furfural (CMF)Reduction/HydrogenolysisChemical intermediate researchgate.net

Research has shown that ethyl 5-(chloromethyl)furan-2-carboxylate can be converted to ethyl 5-methylfuroate, a compound being commercialized as a novel fuel oxygenate. rsc.org Furthermore, heating the ester with alcohols can force a substitution reaction to produce 5-(alkoxymethyl)furan-2-carboxylate esters, which are being explored for their potential as biofuels. rsc.org These conversions highlight the adaptability of this compound as a precursor to next-generation liquid fuels.

Application of Green Chemistry Principles in Synthesis and Utilization

The production and use of this compound align with several core principles of green chemistry, a framework designed to make chemical processes more sustainable and environmentally benign. uniroma1.it

Use of Renewable Feedstocks : The entire value chain begins with lignocellulosic biomass, a renewable resource, rather than depletable fossil fuels. mdpi.comcoatingsworld.com This adheres to the principle of using renewable raw materials.

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The conversion of CMF to CMFCC and subsequently to this compound esters are high-yielding reactions. researchgate.netrsc.org

Use of Safer Solvents and Auxiliaries : Research focuses on efficient synthesis pathways, such as the solvent-free reaction between CMF and tert-butyl hypochlorite to form the CMFCC intermediate. rsc.org Additionally, tert-butyl hypochlorite itself can be prepared from inexpensive household bleach, reducing reliance on more hazardous reagents. rsc.orgrsc.org

Design for Degradation : The ultimate goal of producing FDCA from this pathway is to create polymers like PEF, which are not only bio-based but also possess properties conducive to recycling and potential biodegradability, thus designing products with a circular life cycle in mind. rsc.org

Catalysis : The conversion processes extensively use catalytic methods, which are preferable to stoichiometric reagents as they are more efficient and generate less waste. dp.techrsc.org For example, the conversion of CMF to other valuable chemicals often employs various catalytic systems. researchgate.net

By adhering to these principles, the synthesis and valorization of this compound contribute to the development of a more sustainable chemical industry. uniroma1.it

Mechanistic Insights and Computational Chemistry Studies

Exploration of Reaction Mechanisms via Theoretical Models

Theoretical models are crucial for elucidating the complex reaction pathways of furan (B31954) derivatives. The reactivity of the furan ring is characterized by its susceptibility to electrophilic substitution, cycloaddition, and metal-catalyzed reactions. numberanalytics.comnumberanalytics.com Understanding these mechanisms is fundamental for designing efficient and selective synthetic routes.

The high electron density of the furan ring makes it prone to electrophilic attack, leading to substituted furan derivatives. numberanalytics.com The mechanism for electrophilic substitution reactions typically involves the formation of an electrophile, its attack on the furan ring, and the subsequent loss of a leaving group to yield the substituted product. numberanalytics.com The presence of substituents, such as the chloromethyl and carboxylate groups in chloromethyl furan-2-carboxylate (B1237412), significantly influences the regioselectivity of these reactions.

Theoretical investigations into the gas-phase oxidation of furan initiated by hydroxyl (HO) radicals reveal a complex process starting with the formation of a pre-reactive hydrogen-bonded complex. researchgate.net This is followed by the addition of the HO radical to the furan ring, forming 2- and 3-HO-adducts. researchgate.net The transition state for the formation of the 2-HO-adduct is energetically more favorable than that of the 3-HO-adduct. researchgate.net Subsequent ring-opening of the 2-HO-adduct can proceed through various pathways. researchgate.net

Furthermore, theoretical studies on the pyrolysis of furan indicate that its decomposition is primarily governed by unimolecular reactions. researchgate.net Key decomposition pathways include the formation of propyne (B1212725) and carbon monoxide, as well as acetylene (B1199291) and ketene. researchgate.net

In the context of related furan derivatives like 5-(chloromethyl)furfural (CMF), a precursor to chloromethyl furan-2-carboxylate, mechanistic pathways for N-heterocyclic carbene (NHC)-catalyzed transformations have been postulated. escholarship.org Additionally, the synthesis of various alkyl 5-(chloromethyl)furan-2-carboxylates has been explored, highlighting the synthetic versatility of this class of compounds. researchgate.net

Density Functional Theory (DFT) Applications in Furanic Systems

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for studying furanic systems due to its accuracy and relatively low computational cost. globalresearchonline.net It is widely employed to investigate molecular structures, reaction energies, vibrational frequencies, and electronic properties.

Moreover, DFT has been applied to investigate the conversion of furfural, another important furan derivative, to furan, furfuryl alcohol, and 2-methylfuran (B129897) on a Pd(111) surface. acs.orgresearchgate.net These studies reveal that the most stable adsorption configuration for these molecules involves the furan ring lying flat on the catalyst surface. acs.orgcapes.gov.br Thermodynamic calculations suggest that the production of furan and carbon monoxide is favored. acs.org

Spectroscopic properties of furan and its derivatives have also been successfully modeled using DFT. The B3LYP method, for instance, has been used to compute the ground-state molecular geometry, harmonic vibrational frequencies, and electronic absorption spectra of furan, 2-methylfuran, and 2,5-dimethylfuran. globalresearchonline.net The calculated vibrational frequencies show good agreement with experimental data and provide insights into how substituents affect the vibrational modes of the furan ring. globalresearchonline.net For example, the ring C-C symmetric and asymmetric stretching vibrations are observed to decrease in the order: furan > 2-methylfuran > 2,5-dimethylfuran. globalresearchonline.net

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Furan and its Methyl Derivatives using DFT/B3LYP

Vibrational ModeFuran2-Methylfuran2,5-Dimethylfuran
CH Symmetric Stretching3241, 3217--
CH Asymmetric Stretching3233, 3207--
Ring C-C Stretching1414-1033Lower than FuranLower than MF
C=C Stretching--Highest
Data sourced from a theoretical spectroscopic study of furan and its derivatives. globalresearchonline.net

Studies on Conjugative Effects and Aromaticity in Substituted Furans

The aromaticity of the furan ring plays a pivotal role in its chemical reactivity. The oxygen atom in the furan ring possesses two lone pairs of electrons, one of which is delocalized into the π-system, contributing to its aromatic character. rsc.org However, the reactivity of furan is significantly higher than that of benzene (B151609) in electrophilic substitution reactions, a consequence of the oxygen atom donating electron density to the ring. numberanalytics.com This increased electron density makes furan more susceptible to electrophilic attack, particularly at the 2- and 5-positions. numberanalytics.com

The presence of substituents on the furan ring, as in this compound, introduces conjugative effects that further modulate its aromaticity and reactivity. Directing effects in substituted furans are analogous to those observed in electrophilic aromatic substitution on benzene rings. pearson.com The nature of the substituent dictates the preferred position of electrophilic attack.

Studies on the effects of aromaticity on reactivity have shown that the formation of cyclic conjugated carbocation intermediates that are aromatic can significantly accelerate reaction rates, such as in SN1 reactions. youtube.com Conversely, the formation of anti-aromatic intermediates would slow down such reactions. youtube.com Aromaticity also has a profound effect on the acidity of cyclic compounds. A non-aromatic acid can become significantly more acidic if its conjugate base is aromatic, due to the stabilization of the conjugate base. youtube.com

Intermolecular Interactions and their Influence on Chemical Reactivity

Intermolecular interactions are fundamental to understanding the chemical behavior of molecules in condensed phases and during chemical reactions. Theoretical studies on the intermolecular interactions between furan and dihalogen molecules (XY, where X, Y = F, Cl, Br) have identified three primary types of geometries: π-type, σ-type, and χ-type. nih.govaip.org

In the π-type geometry, the dihalogen molecule lies above the furan ring. nih.govaip.org The σ-type geometry involves the X atom of the dihalogen pointing towards the non-bonding electron pair of the oxygen atom in the furan ring. nih.govaip.org The χ-type geometry describes a blueshifted hydrogen bond between a hydrogen atom of the furan and the dihalogen molecule. nih.govaip.org Energy decomposition analysis reveals that the π-type and σ-type interactions are predominantly inductive in nature, while dispersion forces govern the χ-type interactions. nih.gov The calculated interaction energies indicate that the π-type structures are the most stable. nih.govaip.org

Table 2: Types of Intermolecular Interactions in Furan-Dihalogen Complexes

Interaction TypeDescriptionDominant Energy Contribution
π-typeDihalogen lies above the furan ringInductive
σ-typeDihalogen interacts with the oxygen lone pairInductive
χ-typeHydrogen bonding between furan-H and dihalogenDispersion
Data based on theoretical studies of furan-dihalogen interactions. nih.govaip.org

The reactivity of furans can also be influenced by intermolecular reactions with other species. For instance, the thermal reaction of arylnitrenes with furan and its derivatives has been studied. rsc.org It was found that electron-deficient nitrenes, such as 4-nitrophenylnitrene, can undergo electrophilic addition to the furan ring at both the α- and β-positions. rsc.org In contrast, more electron-rich nitrenes show different reactivity patterns. rsc.org These findings highlight how intermolecular interactions and the electronic nature of the reacting species dictate the course of a chemical reaction involving the furan ring.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of chloromethyl furan-2-carboxylate (B1237412). Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Proton NMR (¹H NMR) spectroscopy of chloromethyl furan-2-carboxylate provides distinct signals corresponding to the different types of protons in the molecule. These signals, characterized by their chemical shift (δ), multiplicity, and integration, allow for the precise assignment of each proton.

In a typical ¹H NMR spectrum of ethyl 5-(chloromethyl)furan-2-carboxylate recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic peaks are observed:

A doublet at approximately δ 7.06 ppm corresponding to the proton at the C3 position of the furan (B31954) ring. rsc.org

A doublet at around δ 6.44 ppm attributed to the proton at the C4 position of the furan ring. rsc.org

A singlet at approximately δ 4.55 ppm, which is characteristic of the two protons of the chloromethyl group (-CH₂Cl). rsc.org

A quartet at about δ 4.31 ppm, representing the two protons of the ethyl ester's methylene (B1212753) group (-OCH₂CH₃). rsc.org

A triplet at roughly δ 1.32 ppm, corresponding to the three protons of the ethyl ester's methyl group (-OCH₂CH₃). rsc.org

The coupling between the furan protons (at C3 and C4) results in the observed doublet splitting pattern, a characteristic feature of adjacent protons on a furan ring. rsc.org The quartet and triplet patterns of the ethyl group are due to the coupling between the methylene and methyl protons. rsc.org

Interactive Data Table: ¹H NMR Data for Ethyl 5-(chloromethyl)furan-2-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.06Doublet (d)1HFuran-H3
6.44Doublet (d)1HFuran-H4
4.55Singlet (s)2H-CH₂Cl
4.31Quartet (q)2H-OCH₂CH₃
1.32Triplet (t)3H-OCH₂CH₃
Data sourced from a study published in Green Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

For ethyl 5-(chloromethyl)furan-2-carboxylate in CDCl₃, the approximate chemical shifts are as follows:

Signals for the furan ring carbons appear at approximately δ 158.35 (C=O), 153.96 (C5), 145.02 (C2), 118.54 (C3), and 111.37 (C4). rsc.org

The carbon of the ethyl ester's methylene group (-OCH₂) resonates at around δ 61.10. rsc.org

The chloromethyl carbon (-CH₂Cl) signal is observed at approximately δ 36.68. rsc.org

The methyl carbon of the ethyl ester (-CH₃) appears at about δ 14.26. rsc.org

These assignments are crucial for confirming the connectivity of the atoms within the molecule.

Interactive Data Table: ¹³C NMR Data for Ethyl 5-(chloromethyl)furan-2-carboxylate

Chemical Shift (δ) ppmAssignment
158.35C=O (Ester)
153.96Furan-C5
145.02Furan-C2
118.54Furan-C3
111.37Furan-C4
61.10-OCH₂CH₃
36.68-CH₂Cl
14.26-OCH₂CH₃
Data sourced from a study published in Green Chemistry. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, these techniques can confirm the presence of the ester and chloromethyl groups, as well as the furan ring.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show a strong absorption band around 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. Other significant bands would include those for the C-O-C stretching of the furan ring and the ester, and the C-Cl stretching of the chloromethyl group. Attenuated Total Reflection (ATR)-IR spectroscopy is a common method for obtaining the IR spectrum of this compound.

Raman Spectroscopy : While detailed Raman spectroscopic studies on this compound are less commonly reported, this technique can provide complementary information to IR spectroscopy. For instance, in a study on the related compound 5-Chlorothiopene-2-Carboxylic acid, FT-Raman spectroscopy was used to analyze its vibrational modes. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

For ethyl 5-(chloromethyl)furan-2-carboxylate (C₈H₉ClO₃), the expected molecular weight is approximately 188.61 g/mol . HRMS analysis would provide a more precise mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the loss of the chloromethyl group or the ethyl group would result in characteristic fragment ions. Techniques like electrospray ionization (ESI) are often employed for the mass spectrometric analysis of such compounds. doi.org

Chromatographic Techniques for Separation and Purity Assessment in Research Applications

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography : This is a standard method for purifying this compound on a laboratory scale. A common solvent system used for column chromatography is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 20% EtOAc/hexane) or dichloromethane (B109758) and hexane. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution separation technique used to assess the purity of the compound. By comparing the retention time of the sample to that of a known standard, the identity and purity can be confirmed.

Gas Chromatography (GC) : GC can also be used for the analysis of this compound, particularly for monitoring reaction progress and assessing the purity of the final product, especially when coupled with a mass spectrometer (GC-MS). acs.org

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity checks. doi.org

The purity of the compound is often reported as a percentage, with values greater than 98% being common for research-grade material as confirmed by techniques like LC/MS.

Q & A

Q. How should researchers interpret conflicting NMR data for this compound regioisomers?

  • Use 2D NMR (COSY, NOESY) to distinguish between 4- and 5-substituted isomers. For example, NOE correlations between the chloromethyl proton and furan ring protons confirm substitution at C5 . Computational NMR prediction tools (e.g., ACD/Labs) validate assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.